1-methyl-4-(4-methylpiperazin-1-yl)imidazo[4,5-c]pyridine;hydrochloride
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Overview
Description
1-methyl-4-(4-methylpiperazin-1-yl)imidazo[4,5-c]pyridine;hydrochloride is a heterocyclic compound that contains both imidazole and piperazine moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The imidazole ring is known for its presence in many biologically active molecules, while the piperazine ring is commonly found in various therapeutic agents.
Preparation Methods
The synthesis of 1-methyl-4-(4-methylpiperazin-1-yl)imidazo[4,5-c]pyridine;hydrochloride involves several steps. One common method starts with the methylation of piperazine hexahydrate, followed by hydrolysis, nitrosation, and reduction . Another approach involves the chlorination of methyl (diethanol)amine, followed by cyclization of the resulting di(chloroethyl)amine in aqueous hydrazine . These methods highlight the versatility and complexity of synthesizing this compound.
Chemical Reactions Analysis
1-methyl-4-(4-methylpiperazin-1-yl)imidazo[4,5-c]pyridine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Cyclization: The imidazole ring can be formed through cyclization reactions involving amido-nitriles and other precursors.
Scientific Research Applications
1-methyl-4-(4-methylpiperazin-1-yl)imidazo[4,5-c]pyridine;hydrochloride has a wide range of scientific research applications:
Biology: This compound is used in the study of biological pathways and molecular interactions.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-methyl-4-(4-methylpiperazin-1-yl)imidazo[4,5-c]pyridine;hydrochloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The imidazole ring is known to interact with various biological targets, while the piperazine ring can enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
1-methyl-4-(4-methylpiperazin-1-yl)imidazo[4,5-c]pyridine;hydrochloride can be compared with other similar compounds, such as:
1-amino-4-methylpiperazine: Used in the synthesis of various pharmaceutical agents.
Imidazo[4,5-b]pyridine derivatives: Known for their selective inhibition of specific kinases.
2-(4-methylpiperazin-1-yl)ethan-1-amine: Another piperazine derivative used in organic synthesis.
Properties
IUPAC Name |
1-methyl-4-(4-methylpiperazin-1-yl)imidazo[4,5-c]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5.ClH/c1-15-5-7-17(8-6-15)12-11-10(3-4-13-12)16(2)9-14-11;/h3-4,9H,5-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGWOTCRZGLLPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=CC3=C2N=CN3C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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